Home > Products > Screening Compounds P49696 > Fibrinopeptide A
Fibrinopeptide A - 25422-31-5

Fibrinopeptide A

Catalog Number: EVT-243209
CAS Number: 25422-31-5
Molecular Formula: C₆₃H₉₇N₁₉O₂₆
Molecular Weight: 1536.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fibrinopeptide A (FPA) is a 16 amino acid peptide cleaved from the N-terminus of the fibrinogen Aα-chain by the enzyme thrombin during the coagulation cascade. [, ] This cleavage is essential for the conversion of soluble fibrinogen to insoluble fibrin, the main protein component of blood clots. [, ] FPA is considered a highly sensitive and specific marker of thrombin activity in vivo, [, , ] and its detection in plasma is a valuable tool for research investigating various aspects of coagulation, fibrinolysis, and related diseases. []

Synthesis Analysis
  • Isolation from Biological Samples: This involves purifying fibrinogen from blood, subjecting it to thrombin digestion, and then isolating the released FPA using techniques like chromatography. []
  • Chemical Synthesis: A detailed account of a stepwise synthesis of a protected C-terminal hexapeptide sequence of human FPA is described. [] This process involves sequential addition of amino acids, starting with a dipeptide and building up the chain using protected intermediates to prevent unwanted side reactions.
Molecular Structure Analysis

The primary chemical reaction involving FPA is its enzymatic cleavage from fibrinogen by thrombin. [, ] This reaction is highly specific and requires the precise interaction of FPA with thrombin's active site. Studies have shown that even minor modifications within the FPA sequence can significantly affect its cleavage by thrombin. [, ] Furthermore, research has explored the interaction of FPA with other molecules, including metal ions like copper(II). []

Mechanism of Action

FPA itself does not possess direct biological activity after its cleavage from fibrinogen. [] Its main role is as a substrate for thrombin, and the release of FPA serves as a critical step in the conversion of fibrinogen to fibrin. [, ] The generation of FPA, therefore, reflects thrombin activity and provides a quantifiable marker for the activation of the coagulation system. [, , ]

Physical and Chemical Properties Analysis
  • Solubility: FPA is water-soluble, as evidenced by its presence in plasma. [, ]
  • Stability: FPA is stable enough to allow its isolation and detection from biological samples. []
  • Molecular Weight: FPA has a molecular weight of approximately 1800 Da, consistent with its 16 amino acid composition. []
Applications

The primary application of FPA in scientific research is as a marker of thrombin activity. [, , ] Its measurement in plasma is employed in various fields of research, including:

  • Cardiovascular Disease: FPA levels are elevated in patients with unstable angina, myocardial infarction, and coronary artery disease, indicating the activation of the coagulation system in these conditions. [, , , , , ] Elevated FPA levels after angioplasty can predict restenosis. []
  • Thromboembolic Disorders: FPA measurements are used to diagnose and monitor patients with deep vein thrombosis, pulmonary embolism, and other thromboembolic events. [, , , ]
  • Cerebrovascular Disease: Elevated FPA levels are associated with an increased risk of recurrent ischemic stroke, highlighting the role of hypercoagulability in this condition. []
  • Malignancy: Patients with certain cancers, like small cell lung cancer, exhibit elevated FPA levels, suggesting an association between hypercoagulability and cancer progression. []
  • Hemostasis Research: FPA is used in research investigating the mechanisms of coagulation, fibrinolysis, and the role of thrombin in various physiological and pathological processes. [, , , , , , , , ]
Future Directions
  • Developing Improved Detection Methods: The development of more sensitive and rapid assays for FPA quantification could enhance its clinical utility and research applications. []
  • Investigating the Role of FPA in Inflammation: While primarily considered a coagulation marker, FPA might also play a role in inflammatory processes, as suggested by its pulmonary and circulatory effects. [] Further research is needed to elucidate this potential role.
  • Utilizing FPA as a Biomarker for Early Disease Detection: Elevated FPA levels may precede clinical manifestations of certain diseases, suggesting its potential as a biomarker for early diagnosis and risk stratification. [, , , ] Longitudinal studies are needed to validate this potential.

Fibrinopeptide B

Compound Description: Fibrinopeptide B, similar to Fibrinopeptide A, is cleaved from fibrinogen by thrombin during the coagulation cascade. It is a smaller peptide than Fibrinopeptide A. []

Relevance: While both Fibrinopeptide A and B are released from fibrinogen by thrombin, their release kinetics differ. Fibrinopeptide A release is typically a prerequisite for visible clotting, while Fibrinopeptide B release is not essential for this process. [] The ratio of Fibrinopeptide A to Fibrinopeptide B can provide insights into the dynamics of coagulation activation. []

Desarginine Fibrinopeptide B

Compound Description: This peptide is a further cleaved product of Fibrinopeptide B, generated by the action of carboxypeptidase B. []

Relevance: The presence of desarginine Fibrinopeptide B, along with Fibrinopeptide A, in patients treated with recombinant tissue-type plasminogen activator (rt-PA) suggests that rt-PA can directly cleave fibrinogen, in addition to its primary target, plasminogen. This finding highlights a broader enzymatic activity of rt-PA. []

Fibrinogen Milano IV

Compound Description: Fibrinogen Milano IV is a variant of fibrinogen with a specific mutation: arginine is replaced by histidine at position 16 of the Aα chain. []

Relevance: This mutation in Fibrinogen Milano IV leads to abnormal Fibrinopeptide A release, characterized by a reduced amount of Fibrinopeptide A cleaved by thrombin compared to normal fibrinogen. This finding underscores the importance of specific amino acid residues in Fibrinopeptide A for proper thrombin interaction and subsequent cleavage. []

Compound Description: This is an abnormal variant of Fibrinopeptide A found in individuals with the Fibrinogen Milano IV mutation. It elutes differently in chromatographic analysis compared to normal Fibrinopeptide A. []

Relevance: The presence of Fibrinopeptide A***, along with the reduced release of normal Fibrinopeptide A, in individuals with Fibrinogen Milano IV further highlights the impact of the arginine-to-histidine substitution on the structure and function of Fibrinopeptide A. []

Synthetic Fibrinopeptide A

Compound Description: This refers to a chemically synthesized version of Fibrinopeptide A, structurally identical to the naturally occurring peptide. []

Relevance: Synthetic Fibrinopeptide A is crucial for research purposes, enabling studies on the peptide's activity and binding properties without relying solely on isolated natural sources. For instance, radioimmunoassays utilizing radiolabeled synthetic Fibrinopeptide A have been developed to quantify Fibrinopeptide A levels, providing insights into coagulation activation. []

N-Tyrosyl Fibrinopeptide A

Compound Description: This is a specifically modified form of Fibrinopeptide A where a tyrosine residue is added to the N-terminus. []

Relevance: The addition of tyrosine facilitates the radiolabeling of Fibrinopeptide A using iodine-125, making it detectable in radioimmunoassays. This modification is crucial for developing sensitive and specific methods to quantify Fibrinopeptide A levels in biological samples. []

Cryoprofibrin

Compound Description: Cryoprofibrin is a cold-precipitable complex formed by the interaction of fibrinogen molecules that have undergone partial thrombin cleavage (specifically, the removal of one or both Fibrinopeptide A molecules). []

Relevance: The formation of cryoprofibrin highlights an intermediate step in the conversion of fibrinogen to fibrin. The presence and concentration of cryoprofibrin can serve as an indicator of thrombin activity and potential fibrin deposition within blood vessels. []

Fibrinopeptide B-containing fibrin

Compound Description: This term refers to fibrin that has undergone cleavage of Fibrinopeptide B by thrombin, while Fibrinopeptide A remains attached to the fibrinogen molecule. []

Relevance: The existence of Fibrinopeptide B-containing fibrin suggests that the removal of Fibrinopeptide B alone is insufficient to trigger the formation of a stable fibrin clot. [] This observation underscores the crucial role of Fibrinopeptide A release in the proper progression of the coagulation cascade. []

Gly-Pro-Arg-Pro

Compound Description: This tetrapeptide has been shown to inhibit fibrinogen aggregation, possibly by competing for binding sites involved in the initial steps of fibrin formation. [, ]

Relevance: The inhibitory action of Gly-Pro-Arg-Pro on fibrinogen aggregation suggests potential binding sites for this tetrapeptide on fibrinogen or its derivatives, including Fibrinopeptide A. Understanding the interaction between Gly-Pro-Arg-Pro and Fibrinopeptide A might offer insights into novel strategies for regulating fibrin formation and potentially managing thrombotic conditions. [, ]

Properties

CAS Number

25422-31-5

Product Name

Fibrinopeptide A

IUPAC Name

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-[[2-[[(2S)-3-carboxy-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-4-carboxy-1-[[2-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid

Molecular Formula

C₆₃H₉₇N₁₉O₂₆

Molecular Weight

1536.6 g/mol

InChI

InChI=1S/C63H97N19O26/c1-29(2)19-37(57(102)73-32(6)53(98)76-35(15-17-48(91)92)55(100)70-24-43(85)68-23-42(84)69-25-46(88)82-51(30(3)4)61(106)77-36(62(107)108)13-10-18-67-63(65)66)79-58(103)38(20-33-11-8-7-9-12-33)80-59(104)39(21-49(93)94)75-45(87)27-71-54(99)34(14-16-47(89)90)74-44(86)26-72-56(101)41(28-83)81-60(105)40(22-50(95)96)78-52(97)31(5)64/h7-9,11-12,29-32,34-41,51,83H,10,13-28,64H2,1-6H3,(H,68,85)(H,69,84)(H,70,100)(H,71,99)(H,72,101)(H,73,102)(H,74,86)(H,75,87)(H,76,98)(H,77,106)(H,78,97)(H,79,103)(H,80,104)(H,81,105)(H,82,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96)(H,107,108)(H4,65,66,67)/t31-,32-,34-,35-,36-,37?,38-,39-,40-,41-,51-/m0/s1

InChI Key

JWICNZAGYSIBAR-LEEGLKINSA-N

SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C)N

Synonyms

Fibrinopeptide A
Fibrinopeptides A

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.